
3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group at the 3-position and a pyrazolyl group at the 4-position of the benzaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For instance, 3-methyl-1H-pyrazole can be prepared by reacting 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions .
-
Introduction of the Chloro Group: : The chloro group can be introduced via a chlorination reaction. This can be achieved by treating the benzaldehyde derivative with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
-
Coupling Reaction: : The final step involves coupling the chloro-substituted benzaldehyde with the pyrazole derivative. This can be done using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The aldehyde group in 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
-
Substitution: : The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides .
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: K2CO3 in DMF or DMSO as solvents.
Major Products Formed
Oxidation: 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzoic acid.
Reduction: 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents .
-
Materials Science: : The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties .
-
Coordination Chemistry: : It acts as a ligand in the formation of metal complexes, which can be studied for their catalytic and magnetic properties .
-
Agrochemicals: : The compound can be used in the synthesis of pesticides and herbicides due to its potential biological activity .
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde depends on its specific application:
-
Biological Activity: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways .
-
Catalytic Activity: : As a ligand in coordination chemistry, the compound can form complexes with transition metals, altering their electronic properties and enhancing their catalytic activity in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
4-(3-Methyl-1H-pyrazol-1-YL)benzaldehyde: Lacks the chloro group, which may influence its chemical properties and applications.
3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the chloro group and the benzene ring, making it structurally simpler and potentially less versatile.
Uniqueness
3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of both the chloro and pyrazolyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-chloro-4-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-5-14(13-8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3 |
Clave InChI |
KNSCWTKONHELTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=C(C=C(C=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


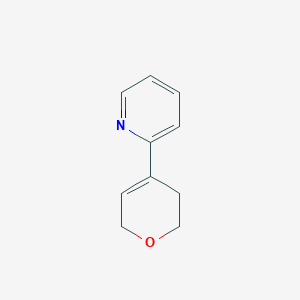
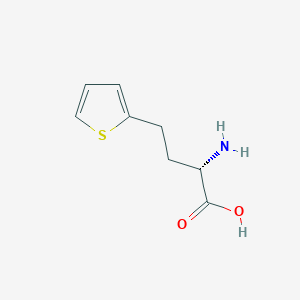

![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
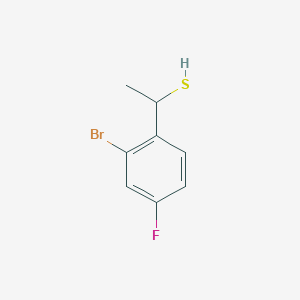
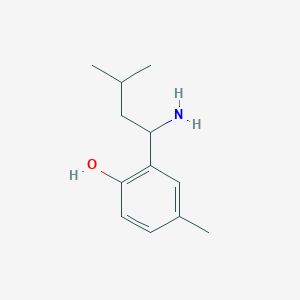

![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
amine](/img/structure/B13308664.png)

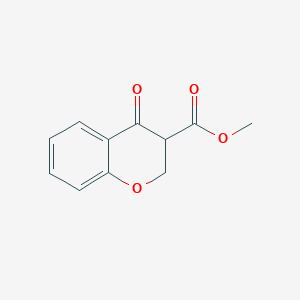
![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)
